molecular formula C6H8O8-2 B1238550 D-altrarate(2-)

D-altrarate(2-)

Cat. No.: B1238550
M. Wt: 208.12 g/mol
InChI Key: DSLZVSRJTYRBFB-YCAKELIYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

D-altrarate(2−) is a stereoisomer of glucaric acid (a six-carbon sugar acid) and belongs to the family of acid sugar dehydratase substrates within the enolase superfamily . Its structure features distinct stereochemical configurations at the C2 and C3 positions, which critically influence its interactions with enzymes. This compound is of particular interest in computational and biochemical studies due to its role in elucidating enzyme stereospecificity and reaction mechanisms .

Properties

Molecular Formula

C6H8O8-2

Molecular Weight

208.12 g/mol

IUPAC Name

(2S,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanedioate

InChI

InChI=1S/C6H10O8/c7-1(3(9)5(11)12)2(8)4(10)6(13)14/h1-4,7-10H,(H,11,12)(H,13,14)/p-2/t1-,2+,3-,4-/m0/s1

InChI Key

DSLZVSRJTYRBFB-YCAKELIYSA-L

Isomeric SMILES

[C@@H]([C@@H]([C@@H](C(=O)[O-])O)O)([C@@H](C(=O)[O-])O)O

Canonical SMILES

C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Energy Profiles and Reactivity

Compound Relative Energy Barrier (kcal/mol) Enzymatic Activity with GlucD Substrate for Other Enolases
D-glucarate Lowest High No
Malarate Moderate Low No
D-mannarate High Undetectable Yes (e.g., MannD*)
D-altrarate(2−) Moderate-High Undetectable Yes (e.g., AltD*)

*Hypothetical enzymes (MannD, AltD) inferred from superfamily diversity .

Key Research Findings

GlucD Specificity : GlucD exclusively dehydrates D-glucarate and idarate (C5 epimer) due to precise active-site geometry. D-altrarate(2−) and D-mannarate are excluded despite structural similarities .

Energy Barriers : QM/MM simulations show D-altrarate(2−) has a higher activation energy than D-glucarate, explaining its inactivity with GlucD . Malarate’s moderate barrier suggests partial enzyme tolerance but low catalytic efficiency.

Enzyme Promiscuity: While GlucD is highly specific, other enolase superfamily enzymes may accommodate D-altrarate(2−), leveraging its C2/C3 configuration for alternative reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-altrarate(2-)
Reactant of Route 2
D-altrarate(2-)

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